molecular formula C12H15NO5 B2473956 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 1397025-76-1

3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2473956
CAS RN: 1397025-76-1
M. Wt: 253.254
InChI Key: UCNRIKCUNPUSTK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as HMB, is a metabolite of the amino acid leucine. HMB has been studied for its potential benefits in muscle protein synthesis, muscle function, and exercise performance.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not fully understood, but it is thought to work by stimulating the mTOR pathway, which is involved in muscle protein synthesis. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may also reduce muscle damage and inflammation by decreasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to increase muscle protein synthesis and reduce muscle damage and soreness after exercise. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may also improve muscle strength and endurance in athletes. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its benefits in muscle function and exercise performance.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments is its well-established safety profile. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied in humans and has been shown to be safe and well-tolerated. One limitation of using 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments is its potential to interact with other supplements or medications. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may also have different effects depending on the dose and duration of supplementation.

Future Directions

Several areas of future research could be explored regarding 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. These include investigating the optimal dose and duration of 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid supplementation for different populations, exploring the potential benefits of 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in combination with other supplements or medications, and investigating the effects of 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid on muscle function and exercise performance in older adults.
In conclusion, 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a metabolite of leucine that has been extensively studied for its potential benefits in muscle protein synthesis, muscle function, and exercise performance. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid supplementation has been shown to improve muscle protein synthesis, reduce muscle damage and soreness after exercise, and improve muscle strength and endurance in athletes. Future research could explore the optimal dose and duration of 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid supplementation for different populations and investigate the potential benefits of 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in combination with other supplements or medications.

Synthesis Methods

3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase. KIC is then converted to 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid by the enzyme α-ketoisocaproate dioxygenase.

Scientific Research Applications

3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential benefits in muscle protein synthesis, muscle function, and exercise performance. Several studies have shown that 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid supplementation can improve muscle protein synthesis and reduce muscle damage and soreness after exercise. 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to improve muscle strength and endurance in athletes.

properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-7(10(15)16)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRIKCUNPUSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid

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